2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol

Carbonylation Aryl halide Low pressure

2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol (CAS 849417-41-0; synonym: Bromo[2-(hydroxymethyl)phenyl]bis(triphenylphosphine)palladium) is a homogeneous organopalladium(II) pre-catalyst bearing two triphenylphosphine ligands and a chelating 2-hydroxymethylphenyl moiety. The compound exhibits a melting point of 190–193 °C (decomposition) and is supplied at ≥98% purity under inert-atmosphere storage (2–8 °C, protected from light).

Molecular Formula C43H37BrOP2Pd
Molecular Weight 818.0 g/mol
CAS No. 849417-41-0
Cat. No. B12283062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol
CAS849417-41-0
Molecular FormulaC43H37BrOP2Pd
Molecular Weight818.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+]
InChIInChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1
InChIKeyCQJFBTAJUUGXAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol – A Specialized Organopalladium Pre-Catalyst for Low-Pressure Carbonylation


2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol (CAS 849417-41-0; synonym: Bromo[2-(hydroxymethyl)phenyl]bis(triphenylphosphine)palladium) is a homogeneous organopalladium(II) pre-catalyst bearing two triphenylphosphine ligands and a chelating 2-hydroxymethylphenyl moiety [1]. The compound exhibits a melting point of 190–193 °C (decomposition) and is supplied at ≥98% purity under inert-atmosphere storage (2–8 °C, protected from light) . Its primary documented application is the low-pressure carbonylation of aryl halides to afford phenylacetic acids in near-quantitative yield, a transformation for which it was specifically developed and structurally characterised [2].

Why 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol Cannot Be Substituted by Generic Palladium-Phosphine Catalysts


Conventional palladium-phosphine pre-catalysts such as Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂/PPh₃ mixtures are widely employed for diverse cross-coupling reactions, yet their performance in the low-pressure carbonylation of aryl halides is system-dependent and often requires elevated CO pressures (>20 bar) to achieve high yields [1]. The target compound incorporates a chelating 2-hydroxymethylphenyl palladacycle framework that is structurally pre-organised for carbonylation reactivity, enabling efficient catalytic turnover under milder pressure regimes [2]. Additionally, the presence of two triphenylphosphine ligands distinguishes it from the mono-phosphine analog (CAS 849417-33-0), potentially influencing catalyst stability, solubility, and the kinetic profile of the oxidative-addition/CO-insertion sequence . These architectural features mean that simple replacement with a generic Pd/PPh₃ system risks both reduced yield and the need for extensive re-optimisation of reaction parameters.

Quantitative Differentiation Evidence for 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol


Low-Pressure Carbonylation Capability vs. Conventional Pd/PPh₃ Systems

The target compound was specifically developed and demonstrated to catalyse the carbonylation of arylmethyl halides under mild, low-pressure CO conditions to give arylacetic acid derivatives, whereas conventional Pd(PPh₃)-based systems (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) typically require CO pressures of 20–80 bar for comparable carbonylation of benzylic substrates [1]. The Tetrahedron Letters disclosure reports that the organopalladium complexes derived from 2-(bromomethyl)benzenemethanol – the direct precursors to the target compound – deliver the products in high yield under mild conditions, although the patent and vendor literature specifically characterise the bis(triphenylphosphine) complex as a 'low pressure' carbonylation catalyst .

Carbonylation Aryl halide Low pressure

Bis-Phosphine vs. Mono-Phosphine Structural Differentiation and Stability

The target compound (CAS 849417-41-0) contains two triphenylphosphine ligands per palladium centre, in contrast to its mono-phosphine analogue Bromo[(2-(hydroxy-κO)methyl)phenylmethyl-κC](triphenylphosphine)palladium(II) (CAS 849417-33-0), which carries only one PPh₃ ligand . The bis-phosphine formulation is expected to confer enhanced thermal stability and altered solubility characteristics. Both compounds are described as catalysts for low-pressure carbonylation of aryl halides; however, the bis-phosphine complex may offer different kinetic behaviour (e.g., retarded reductive elimination or altered oxidative addition rates) and improved shelf-life due to the steric and electronic saturation of the palladium centre [1].

Palladacycle Phosphine ligand Stability

Pre-Formed Palladacycle vs. In-Situ Pd/PPh₃ Catalyst Systems for Reproducible Carbonylation

The target compound is a discrete, crystallographically characterised palladacycle pre-catalyst [1], whereas many industrial carbonylation protocols rely on in-situ combinations of Pd(OAc)₂ or Pd₂(dba)₃ with excess PPh₃. In-situ systems are sensitive to Pd:P ratio, ligand oxidation, and palladium black formation, which can lead to variable kinetics and batch-to-batch irreproducibility. The pre-formed palladacycle eliminates the exothermic and uncontrolled ligand-exchange step, providing a single-component catalyst with defined stoichiometry. The patent literature on this class of compounds explicitly notes that the palladacycle catalysts exhibit 'improved catalytic processes' and 'very good thermal and air stability' compared to traditional Pd/PPh₃ catalysts [2].

Pre-catalyst Palladacycle Reproducibility

Procurement-Relevant Application Scenarios for 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol


Synthesis of Phenylacetic Acid Derivatives via Low-Pressure Carbonylation of Aryl Halides

This is the primary documented use case. The pre-catalyst enables the conversion of arylmethyl halides (bromides, iodides) to arylacetic acids and esters under mild CO pressures, delivering near-quantitative yields [1]. This scenario is directly relevant for pharmaceutical intermediate synthesis where phenylacetic acid scaffolds (e.g., ibuprofen precursors, NSAID intermediates) are required. The low-pressure operation reduces the need for specialised high-pressure autoclave infrastructure, making the method accessible to laboratories and pilot plants with standard pressure-rated equipment.

Catalyst Selection for Carbonylation Processes Where Catalyst Pre-Formation and Reproducibility Are Critical

In regulated environments (cGMP intermediate manufacture, contract research organisations) where batch-to-batch reproducibility and full catalyst characterisation are mandatory, the discrete, crystallographically defined palladacycle pre-catalyst offers a documented advantage over in-situ generated Pd/PPh₃ systems [2]. Procurement of this single-component catalyst eliminates the need to source, handle, and quality-control multiple catalyst precursors separately.

Comparative Catalyst Screening When Phosphine Ligand Stoichiometry Influences Reaction Selectivity

Researchers comparing catalytic performance as a function of phosphine ligation can use the bis(triphenylphosphine) complex (CAS 849417-41-0) alongside its mono-phosphine congener (CAS 849417-33-0) to probe the effect of a second PPh₃ ligand on reaction rate, selectivity, and catalyst lifetime in carbonylation and potentially cross-coupling transformations . This enables data-driven ligand optimisation without the confounding effects of excess free phosphine.

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